molecular formula C37H64N7O18P3S B1195892 3-Oxopalmitoyl-CoA CAS No. 34619-89-1

3-Oxopalmitoyl-CoA

Cat. No. B1195892
CAS RN: 34619-89-1
M. Wt: 1019.9 g/mol
InChI Key: NQMPLXPCRJOSHL-BBECNAHFSA-N
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Description

3-Oxopalmitoyl-CoA is a derivative of coenzyme A . It plays a role in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates .


Synthesis Analysis

The synthesis of 3-Oxopalmitoyl-CoA involves several enzymes. Thiolase A catalyzes the cleavage of short, medium, and long straight chain 3-oxoacyl-CoAs . Another enzyme, SCP-2/thiolase, is active with medium and long straight chain 3-oxoacyl-CoAs but also with the 2-methyl-branched 3-oxoacyl-CoA and the bile acid intermediate . The alkan-2-ol esters arise from the 3-oxoacyl-CoA derivative by an initial decarboxylation to form a methyl ketone, followed by a reduction to an alkan-2-ol. The latter is then esterified with a fatty acid to form the alkan-2-ol containing esters .


Molecular Structure Analysis

The molecular formula of 3-Oxopalmitoyl-CoA is C37H64N7O18P3S. It has an average mass of 1019.926 Da and a monoisotopic mass of 1019.324158 Da .


Chemical Reactions Analysis

3-Oxopalmitoyl-CoA is involved in several chemical reactions. For instance, it is involved in the thiolytic cleavage of 3-oxoacyl-CoAs in an acyl-CoA shortened by two carbon atoms and acetyl-CoA . It is also involved in the formation of alkan-2-ol esters .

Scientific Research Applications

  • Role in Carnitine Palmitoyltransferase II (CPT II) Activity

    Ventura et al. (1998) studied the activity of CPT II with various substrates, including 3-Oxopalmitoyl-CoA. They found that CPT II is active with 3-Oxopalmitoyl-CoA and other beta-oxidation intermediates, suggesting its involvement in the export of toxic long-chain acyl-CoA esters from the mitochondria (Ventura et al., 1998).

  • Importance in Oxalate Metabolism

    Federici et al. (2004) characterized the oxalyl-CoA decarboxylase gene from Bifidobacterium lactis, which is involved in the catabolism of oxalate, a highly toxic compound. This study suggests a potential role of similar enzymes in oxalate metabolism, which may include the processing of 3-Oxopalmitoyl-CoA (Federici et al., 2004).

  • New 3-Oxoacyl-CoA Thiolase in Rat Liver Peroxisomes

    Miyazawa et al. (1980) discovered a novel 3-oxoacyl-CoA thiolase in rat liver, distinct from mitochondrial and cytoplasmic thiolases. This enzyme, which likely acts on 3-Oxopalmitoyl-CoA, plays a role in peroxisomal beta-oxidation activity (Miyazawa et al., 1980).

  • Production of 3-Hydroxypropionic Acid

    Yang et al. (2017) engineered Methylobacterium extorquens AM1 to produce 3-hydroxypropionic acid, an important platform chemical, from methanol. The malonyl-CoA pathway, which likely involves 3-Oxopalmitoyl-CoA intermediates, was crucial in this process (Yang et al., 2017).

  • Degradation of Aromatics and Chloroaromatics

    Kaschabek et al. (2002) studied the degradation of 3-oxoadipate, which proceeds through 3-oxoadipyl-coenzyme A to form acetyl-CoA and succinyl-CoA. This process, involving CoA derivatives similar to 3-Oxopalmitoyl-CoA, is crucial in the bacterial degradation of aromatic compounds (Kaschabek et al., 2002).

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMPLXPCRJOSHL-BBECNAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297136
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopalmitoyl-CoA

CAS RN

34619-89-1
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34619-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ketohexadecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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